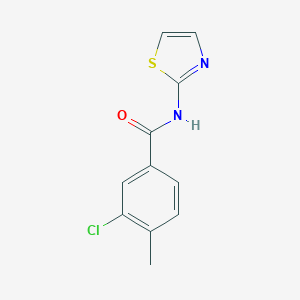![molecular formula C19H14ClN3O2S2 B251750 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)
2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide, also known as TCB-2, is a chemical compound that belongs to the class of tryptamines. It is a synthetic derivative of the naturally occurring compound, serotonin. TCB-2 has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide acts as a partial agonist at the 5-HT2A receptor, which means it activates the receptor but to a lesser extent than the endogenous ligand, serotonin. The activation of the 5-HT2A receptor by this compound leads to the activation of downstream signaling pathways, which ultimately result in various physiological effects.
Biochemical and physiological effects:
The activation of the 5-HT2A receptor by this compound has been shown to have various biochemical and physiological effects. These include changes in neurotransmitter release, alterations in gene expression, and modulation of synaptic plasticity. This compound has also been shown to induce hallucinogenic effects in animal models, which has led to its classification as a psychedelic compound.
实验室实验的优点和局限性
2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide has several advantages for use in lab experiments. It has high affinity and selectivity for the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. However, this compound has limitations as well. It is a synthetic compound that may not accurately reflect the effects of endogenous ligands on the 5-HT2A receptor. Additionally, this compound has been shown to induce hallucinogenic effects, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the role of the 5-HT2A receptor in various diseases, including schizophrenia, depression, and anxiety disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound on the brain and other organ systems.
合成方法
The synthesis of 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 3-aminophenylthiourea to form 2-chloro-N-[3-(phenylcarbamothioyl)phenyl]benzamide. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological processes, including mood regulation, perception, and cognition. This compound has been used as a research tool to investigate the role of the 5-HT2A receptor in various diseases, including schizophrenia, depression, and anxiety disorders.
属性
分子式 |
C19H14ClN3O2S2 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC 名称 |
N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14ClN3O2S2/c20-15-8-2-1-7-14(15)17(24)21-12-5-3-6-13(11-12)22-19(26)23-18(25)16-9-4-10-27-16/h1-11H,(H,21,24)(H2,22,23,25,26) |
InChI 键 |
HRTSJPMAZCFFQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(3-Methoxy-2-naphthoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251671.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)
